Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVNDVYGDWWHN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate and Analogs
Substituent Effects on Physical and Chemical Properties
- Halogenation (Br vs. Fluorine, being electronegative, reduces electron density on the phenyl ring, influencing reactivity in electrophilic substitutions .
- Ester vs. Acid: The methyl ester in the target compound improves cell permeability compared to the carboxylic acid form (e.g., (S)-2-Amino-3-(4-bromophenyl)propanoic acid). Ethyl esters (e.g., ) offer even higher lipophilicity but slower hydrolysis rates .
- Electron-Withdrawing Groups (NO2 vs. Br/F): The nitro group in (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate is a strong electron-withdrawing group, making the compound more reactive toward reduction to amines. In contrast, bromine and fluorine provide moderate electron withdrawal with greater metabolic stability .
Biological Activity
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate, also known as (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 276.1 g/mol
- CAS Number : 1896795-14-4
- Structure : The compound features a bromo and fluoro substituent on the phenyl ring, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of amino acids with halogen substitutions exhibit enhanced antimicrobial properties. For example, studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 10 - 29 | 6 - 12.5 |
| S. aureus | 10 - 20 | 6 - 12.5 |
| P. aeruginosa | 9 - 22 | 8 - 15 |
| C. albicans | 10 - 25 | 6 - 12.5 |
These findings suggest that methyl esters like this compound could serve as potential candidates for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effect of this compound on cancer cell lines. The compound's effectiveness was compared using standard drugs such as 5-fluorouracil. Preliminary results indicated that:
- The compound exhibited an IC value of approximately µM against human leukemia cells (CEM), indicating potent cytotoxic effects .
This suggests that the compound may have applications in cancer therapy, particularly in targeting specific cancer cell lines.
Case Studies and Research Findings
- Study on Peptide Conjugates : A study highlighted the synthesis of peptide conjugates with similar structural motifs, revealing that certain derivatives exhibited enhanced binding to DNA and increased cytotoxicity against leukemia cells . This supports the notion that modifications in the structure can significantly impact biological activity.
- Anthelmintic Activity : Research has also explored the anthelmintic properties of related compounds, showing that halogenated derivatives can enhance efficacy against parasitic infections . This opens avenues for further research into the therapeutic potential of this compound in treating parasitic diseases.
Q & A
Q. What are the key steps in synthesizing Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of the phenyl ring and stereoselective formation of the amino ester. A common approach includes:
- Bromination/Fluorination : Introducing bromine and fluorine substituents via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-halogenation .
- Amino Acid Coupling : Using a chiral auxiliary (e.g., Evans oxazolidinone) to ensure (2S)-configuration. The reaction is performed in anhydrous THF at −78°C to minimize racemization .
- Esterification : Methanol under acidic conditions (e.g., H₂SO₄) is used to form the methyl ester.
Optimization : Yield and purity depend on strict temperature control during halogenation (to prevent side products) and inert atmospheres during coupling (to avoid hydrolysis). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How is the stereochemical configuration of the compound confirmed using analytical techniques?
- Chiral HPLC : Employing a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers. Retention time comparison with a known standard confirms the (2S)-configuration .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration. For example, derivatives of similar fluorophenylpropanoates have been structurally validated using this method .
- Optical Rotation : Measured in methanol at 589 nm; values are cross-referenced with literature data for consistency .
Advanced Research Questions
Q. What strategies are employed to resolve enantiomeric excess (ee) discrepancies during asymmetric synthesis?
Discrepancies in ee often arise from racemization during deprotection or solvent effects. Mitigation strategies include:
- Low-Temperature Quenching : Rapid quenching of coupling reactions at −78°C to prevent post-reaction racemization .
- Kinetic Resolution : Using enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B has been applied to similar amino esters .
- Dynamic Kinetic Resolution (DKR) : Combining asymmetric catalysis with in situ racemization using palladium catalysts under hydrogen atmospheres .
Q. How do the bromo and fluoro substituents influence the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 4-bromo group acts as a leaving group in palladium-catalyzed couplings, while the 2-fluoro substituent modulates electronic effects:
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenyl ring toward oxidative addition but may sterically hinder coupling at the ortho position .
- Reactivity Comparison : In Suzuki reactions, the bromine substituent reacts faster than fluorine, enabling selective functionalization. For example, coupling with arylboronic acids proceeds at 80°C with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) .
- Side Reactions : Competing debromination can occur under harsh conditions (e.g., high Pd loading). Monitoring via LC-MS ensures reaction fidelity .
Q. What methods are used to analyze contradictory biological activity data across cell-based assays?
- Dose-Response Curves : Replicate experiments (n ≥ 3) with standardized cell lines (e.g., HEK293) to identify outliers. IC₅₀ values are compared using ANOVA .
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) contributes to variability .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding interactions with target receptors, reconciling discrepancies between assay outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
